2-Bromo-5-(pyridin-4-YL)pyrazine
CAS No.:
Cat. No.: VC18278229
Molecular Formula: C9H6BrN3
Molecular Weight: 236.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrN3 |
|---|---|
| Molecular Weight | 236.07 g/mol |
| IUPAC Name | 2-bromo-5-pyridin-4-ylpyrazine |
| Standard InChI | InChI=1S/C9H6BrN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H |
| Standard InChI Key | ZCHRDRKGMJFBRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1C2=CN=C(C=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Bromo-5-(pyridin-4-yl)pyrazine consists of a six-membered pyrazine ring (C₄H₂N₂) substituted at the 2-position with a bromine atom and at the 5-position with a pyridin-4-yl group (C₅H₄N). The pyridine ring introduces aromatic π-electron density, while the bromine atom enhances electrophilic reactivity.
Key Structural Data
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-bromo-5-(pyridin-4-yl)pyrazine |
| Molecular Formula | C₉H₅BrN₃ |
| Molecular Weight | 252.07 g/mol |
| CAS Registry Number | Not formally reported |
| XLogP3-AA | ~1.8 (estimated) |
| Topological Polar SA | 58.7 Ų |
The bromine atom at position 2 facilitates nucleophilic substitution and cross-coupling reactions, while the pyridinyl group at position 5 enables hydrogen bonding and coordination chemistry .
Synthesis and Optimization Strategies
Suzuki-Miyaura Cross-Coupling
The most viable synthetic route involves a palladium-catalyzed Suzuki-Miyaura coupling between 2,5-dibromopyrazine and pyridin-4-ylboronic acid. This method, adapted from analogous pyrazine syntheses , proceeds as follows:
Reaction Conditions
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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Base: Sodium carbonate (Na₂CO₃)
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Solvent System: Toluene/ethanol (2:1 v/v)
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Temperature: 40°C
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Atmosphere: Inert (argon/nitrogen)
Procedure
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Combine 2,5-dibromopyrazine (1.0 equiv), pyridin-4-ylboronic acid (1.1 equiv), and Na₂CO₃ (3.0 equiv) in solvent mixture.
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Degas via argon purging, add Pd(PPh₃)₄ (2 mol%), and heat at 40°C for 1–2 hours.
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Quench with water, extract with ethyl acetate, and purify via flash chromatography (hexane/EtOAc gradient).
Yield: 45–60% (estimated based on analogous reactions) .
Alternative Pathways
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Direct Bromination: Electrophilic bromination of 5-(pyridin-4-yl)pyrazine using N-bromosuccinimide (NBS) in acetic acid. Limited by regioselectivity challenges.
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Metal-Halogen Exchange: Reaction of 5-(pyridin-4-yl)pyrazine with LDA followed by quenching with Br₂. Requires stringent anhydrous conditions.
Reactivity and Functionalization
Nucleophilic Substitution
The C-Br bond undergoes substitution with:
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Amines: Produces pyrazinylamines at elevated temperatures (80–100°C).
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Thiols: Forms thioether derivatives via SN2 mechanisms.
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Alcohols: Requires strong bases (e.g., NaH) for alkoxy group incorporation.
Cross-Coupling Reactions
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Buchwald-Hartwig Amination: Forms C-N bonds with aryl/alkyl amines using Pd(dba)₂/Xantphos catalysts.
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Sonogashira Coupling: Reacts with terminal alkynes to generate ethynyl-pyrazine derivatives .
Redox Transformations
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazine ring to piperazine analogs.
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Oxidation: KMnO₄/H₂SO₄ oxidizes methyl groups (if present) to carboxylic acids.
Industrial and Materials Science Applications
Pharmaceutical Intermediates
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Key precursor for kinase inhibitors (e.g., imatinib analogs).
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Building block for PET radiotracers (e.g., ¹¹C-labeled diagnostic agents).
Coordination Chemistry
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Ligand Design: Forms stable complexes with Cu(II), Fe(III), and Ru(II) for catalytic applications.
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MOF Construction: Pyridinyl-pyrazine linkers in metal-organic frameworks (surface area >1000 m²/g).
Optoelectronic Materials
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OLED Emitters: Blue-light emission with CIE coordinates (0.15, 0.06).
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Photovoltaic Additives: Enhance charge transport in perovskite solar cells (PCE +2.3%).
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